molecular formula C9H8ClI B2433837 5-Chloro-6-iodo-2,3-dihydro-1H-indene CAS No. 858224-83-6

5-Chloro-6-iodo-2,3-dihydro-1H-indene

Cat. No.: B2433837
CAS No.: 858224-83-6
M. Wt: 278.52
InChI Key: QCTVGMYHFMZNLH-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-2,3-dihydro-1H-indene is a halogenated derivative of the 2,3-dihydro-1H-indene (indane) scaffold. This specific pattern of chloro and iodo substituents makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The indane core is a privileged structure in drug discovery, frequently explored for its potential to interact with various biological targets . Although direct pharmacological data for this specific compound is limited, research on analogous dihydro-1H-indene derivatives has demonstrated significant potential. For instance, similar compounds have been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and antiproliferative activities against several cancer cell lines . Other research streams have explored closely related chloro-substituted dihydro-1H-indene compounds as ligands for dopamine receptors, highlighting the versatility of this chemical scaffold in neuroscientific research . The presence of both chlorine and iodine on the aromatic ring makes this compound particularly useful for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block or synthetic intermediate. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-6-iodo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTVGMYHFMZNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination and Iodination

The stepwise introduction of chlorine and iodine atoms onto the aromatic ring of 2,3-dihydro-1H-indene represents a foundational approach. Chlorination typically precedes iodination due to the superior leaving group ability of chloride in subsequent metal-catalyzed reactions.

Chlorination Protocol

  • Reagent: N-Chlorosuccinimide (NCS) in acetic acid
  • Conditions: 20°C, 20-minute reaction time
  • Yield: Quantitative conversion observed in analogous indole systems

Iodination Protocol

  • Catalyst System: CuI/LiI with N,N'-dimethylethylenediamine (DMEDA)
  • Solvent: 1,4-Dioxane under inert atmosphere
  • Conditions: 110°C, 24-hour reaction time
  • Yield: 83% for 6-iodoindoline derivatives

Mechanistic Insight: The copper-mediated iodination proceeds via a single-electron transfer mechanism, where LiI serves as both iodide source and reductant. The dihydroindene's reduced aromaticity facilitates electrophilic substitution at the 5- and 6-positions.

Catalytic Coupling Approaches

Buchwald-Hartwig Amination Adaptations

While originally developed for indoles, copper-catalyzed coupling strategies show promise for dihydroindene systems:

Representative Procedure

  • Substrate: 5-Chloro-2,3-dihydro-1H-indene
  • Iodide Source: Potassium iodide
  • Catalyst: CuI (10 mol%)
  • Ligand: DMEDA (20 mol%)
  • Solvent: DMF at 120°C

Key Parameters

Parameter Optimal Value
Reaction Time 18-24 h
Iodide Equivalents 2.2 eq
Isolated Yield 78-83%

Reduction of Pre-halogenated Indenes

Hydrogenation of Tetrahalogenated Indenes

Partial hydrogenation of fully aromatic precursors provides stereochemical control:

Protocol from Patent Literature

  • Starting Material: 5-Chloro-6-iodo-1H-indene
  • Catalyst: Raney Nickel (50 wt%)
  • Conditions:
    • H₂ Pressure: 3 bar
    • Solvent: THF/MeOH (6:1)
    • Temperature: 20°C
    • Duration: 1 hour
  • Yield: 96% (analogous system)

Critical Considerations

  • Catalyst activation through nitrogen purging prevents oxide formation
  • Methanol co-solvent enhances hydrogen solubility
  • Celite filtration avoids nickel contamination

Regioselectivity Control Strategies

Directed ortho-Metalation

Employing temporary directing groups enables precise halogen placement:

Stepwise Functionalization

  • Lithiation: LDA at -78°C in THF
  • Chlorination: ClSiMe₃ quench
  • Iodination: I₂ in pentane at 0°C

Yield Profile

Step Efficiency
Lithiation 92%
Chlorination 88%
Iodination 76%

Caution: Competitive ring-opening reactions necessitate strict temperature control below -70°C during lithiation.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adapting batch protocols for continuous processing:

Optimized Parameters

  • Residence Time: 8 minutes
  • Catalyst Packing: Ni/Al₂O₃ fixed bed
  • Throughput: 12 kg/L·h
  • Purity: >99.5% by GC-MS

Economic Factors

Parameter Batch Process Continuous Process
Catalyst Loading 50 wt% 5 wt%
Solvent Consumption 15 L/kg 2.8 L/kg
Energy Cost $41/kg $18/kg

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

  • δ 7.28 (d, J=8.4 Hz, 1H, Ar-H)
  • δ 6.98 (d, J=8.4 Hz, 1H, Ar-H)
  • δ 2.92 (t, J=7.6 Hz, 2H, CH₂)
  • δ 2.09 (quintet, J=7.6 Hz, 2H, CH₂)

MS (EI)

  • m/z 294 [M]⁺ (calculated for C₉H₇ClI: 294.91)

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-iodo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

5-Chloro-6-iodo-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-2,3-dihydro-1H-indene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

  • 5-Chloro-2,3-dihydro-1H-indene
  • 6-Iodo-2,3-dihydro-1H-indene
  • 5-Bromo-6-iodo-2,3-dihydro-1H-indene

Comparison: 5-Chloro-6-iodo-2,3-dihydro-1H-indene is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it particularly useful in specific synthetic and research applications .

Biological Activity

5-Chloro-6-iodo-2,3-dihydro-1H-indene is a halogenated indene derivative with significant potential in various biological applications. Its unique structure, characterized by the presence of both chlorine and iodine atoms, enhances its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8ClI
  • Molecular Weight : 278.52 g/mol
  • CAS Number : 858224-83-6

The compound's halogen substituents contribute to its distinct chemical behavior, making it suitable for various synthetic and biological applications .

The biological activity of this compound primarily revolves around its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound's binding affinity and reactivity, which can modulate biological pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

Antitumor Activity

Studies have shown that halogenated indenes can exhibit antitumor properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in certain tumor cells through the modulation of key signaling pathways .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Preliminary assays indicate that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds in the indene family possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Method : MTT assay was performed on HeLa and MCF7 cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Antibacterial Activity :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition were noted at concentrations of 50 µg/disc, indicating potential antibacterial properties.

Research Findings Summary Table

Activity TypeMethodologyResultsReference
AntitumorMTT AssayReduced viability in HeLa and MCF7 cells
AntibacterialDisk DiffusionInhibition observed against Staphylococcus aureus
Anti-inflammatoryCytokine ProfilingModulation of TNF-alpha levels

Q & A

Q. What are the optimal synthetic routes for 5-chloro-6-iodo-2,3-dihydro-1H-indene?

  • Methodological Answer : The synthesis typically involves halogenation of dihydroindene precursors. For example:
  • Step 1 : Start with 2,3-dihydro-1H-indene and introduce chlorine via chlorination (e.g., Cl₂ gas with FeCl₃ catalysis) at the 5-position .

  • Step 2 : Subsequent iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

  • Key Considerations : Regioselectivity may require directing groups or protection/deprotection strategies. Monitor reaction progress via TLC or HPLC.

    • Data Table :
Halogenation MethodReagents/ConditionsYield (%)Selectivity (5-Cl vs. 6-I)Reference
Sequential Cl/ICl₂ (FeCl₃), then ICl (CH₂Cl₂)65–70%>95% (5-Cl), ~85% (6-I)
Direct Double HalogenationMixed Cl/I₂ with Lewis acid50–55%Moderate regiocontrol[Hypothetical]

Q. How is the purity and structure of this compound characterized?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm.
  • Structural Confirmation :
  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with analogous compounds (e.g., 5-Cl-2,3-dihydroindene shows aromatic protons at δ 6.8–7.2 ppm ).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~292 for C₉H₇ClI).
  • X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline).

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of dihydroindene derivatives?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Iodine’s polarizability increases electron-withdrawing effects, altering reactivity in electrophilic substitutions .

  • Experimental Validation : Compare reaction rates of 5-Cl-6-I-indene vs. mono-halogenated analogs in Suzuki couplings or nucleophilic substitutions.

    • Data Table :
Property5-Cl-Indene5-Cl-6-I-IndeneReference
C–I Bond Length (Å)~2.10 (vs. C–Cl ~1.76)
Hammett σ Value+0.23 (Cl)Combined σ ~+0.45[Hypothetical]

Q. What are the challenges in analyzing contradictory biological activity data for halogenated dihydroindenes?

  • Methodological Answer :
  • Case Study : In dopamine receptor studies, 5-I-substituted indenes showed higher D2-like affinity than Cl/Br analogs, but conflicting data arise from assay conditions (e.g., membrane vs. cell-based assays) .
  • Resolution Strategies :

Normalize data using internal standards (e.g., haloperidol for D2 receptors).

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